molecular formula C15H13F3O B14123520 Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- CAS No. 398126-85-7

Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-

Cat. No.: B14123520
CAS No.: 398126-85-7
M. Wt: 266.26 g/mol
InChI Key: YZWDXLYNDVQRLO-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a methoxyphenylmethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- typically involves the reaction of 4-methoxybenzyl chloride with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form methyl derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are employed.

Major Products

The major products formed from these reactions include phenol derivatives, methyl derivatives, and various substituted benzene compounds.

Scientific Research Applications

Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)- is unique due to the presence of both the methoxyphenylmethyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

398126-85-7

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1-methoxy-4-[[4-(trifluoromethyl)phenyl]methyl]benzene

InChI

InChI=1S/C15H13F3O/c1-19-14-8-4-12(5-9-14)10-11-2-6-13(7-3-11)15(16,17)18/h2-9H,10H2,1H3

InChI Key

YZWDXLYNDVQRLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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